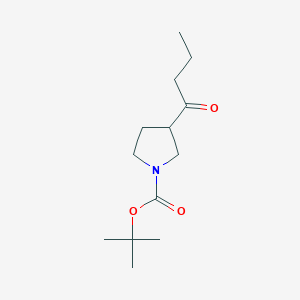

Tert-butyl 3-butanoylpyrrolidine-1-carboxylate

Description

Tert-butyl 3-butanoylpyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl ester group at the 1-position and a butanoyl (acyl) substituent at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The tert-butyl group acts as a protective moiety for the carboxylate functionality, while the butanoyl group provides a reactive site for further chemical modifications.

Properties

Molecular Formula |

C13H23NO3 |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

tert-butyl 3-butanoylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H23NO3/c1-5-6-11(15)10-7-8-14(9-10)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3 |

InChI Key |

XXAWATJYDLBUQI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1CCN(C1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-butanoylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The reaction can be summarized as follows:

- Dissolve tert-butyl 3-hydroxypyrrolidine-1-carboxylate in dichloromethane.

- Add triethylamine to the solution.

- Slowly add butanoyl chloride to the reaction mixture while maintaining the temperature at 0°C.

- Stir the reaction mixture for several hours at room temperature.

- Quench the reaction with water and extract the product with an organic solvent.

- Purify the product by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and in-line purification techniques can further streamline the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-butanoylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-butanoylpyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active compounds.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-butanoylpyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved can vary, but typically include interactions with key amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The tert-butyl pyrrolidine carboxylate scaffold is common among analogs, but substituents at the 3-position significantly influence reactivity and applications. Key examples include:

tert-Butyl (3S,4R)-3-(Hydroxymethyl)-4-(4-Methoxyphenyl)Pyrrolidine-1-Carboxylate

- Molecular Formula: C₁₇H₂₅NO₄

- Molecular Weight : 307.4 g/mol

- Substituents : Hydroxymethyl and 4-methoxyphenyl groups.

- The methoxyphenyl group enhances aromatic interactions, making it useful in ligand design .

tert-Butyl (3R)-3-{[6-(Dibenzylamino)-5-Nitropyrimidin-4-yl]Amino}Pyrrolidine-1-Carboxylate

- Key Features: Nitro and dibenzylamino groups on a pyrimidine ring.

- Synthetic Utility : Used in coupling reactions (TLC Rf = 0.29 in hexane:ethyl acetate = 4:1), indicating moderate polarity. The nitro group facilitates electrophilic substitution reactions, relevant to drug discovery .

tert-Butyl (3R,4S)-3-Hydroxy-4-Methyl-3-(Trifluoromethyl)Pyrrolidine-1-Carboxylate

- Molecular Formula: C₁₁H₁₈F₃NO₃

- Molecular Weight : 281.26 g/mol

- Substituents : Hydroxy, methyl, and trifluoromethyl groups.

- Applications : The trifluoromethyl group improves metabolic stability and lipophilicity, common in CNS-targeting pharmaceuticals .

(R)-tert-Butyl 3-Aminopyrrolidine-1-Carboxylate

- Variants: Includes hydrochloride salts and methylamino derivatives.

- Reactivity: The primary amino group enables amide bond formation, serving as a precursor for protease inhibitors or kinase modulators .

Piperidine and Azetidine Analogs

- Examples : tert-Butyl 3-((p-tolylsulfonyloxy)methyl)piperidine-1-carboxylate.

- Structural Impact : Piperidine (6-membered ring) reduces ring strain compared to pyrrolidine (5-membered), altering conformational flexibility and binding affinity .

Physicochemical Properties

- Polarity Trends: The butanoyl group increases hydrophobicity compared to polar substituents like hydroxy or amino groups.

- Stability : Tert-butyl esters generally exhibit high stability, but electron-withdrawing groups (e.g., trifluoromethyl) may slightly reduce hydrolytic resistance .

Biological Activity

Tert-butyl 3-butanoylpyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, metabolic stability, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrolidine ring, which is known for its role in various biological systems. The presence of the tert-butyl group contributes to the compound's lipophilicity, affecting its pharmacokinetic properties. The structure can be represented as follows:

Antimicrobial Potential

Research has indicated that compounds containing pyrrolidine structures often exhibit antimicrobial properties. For instance, studies on related compounds have demonstrated their ability to inhibit bacterial growth by targeting specific pathways within microbial cells. Although specific data on this compound remains limited, its structural analogs have shown promise against multidrug-resistant strains of bacteria, such as Escherichia coli .

Metabolic Stability

The metabolic stability of this compound is crucial for its efficacy as a therapeutic agent. Studies have indicated that the tert-butyl group can influence the compound's metabolic pathways. For example, the oxidation of the tert-butyl group has been identified as a primary metabolic route, which can lead to decreased bioavailability .

A comparative analysis of metabolic stability between tert-butyl-containing compounds and their modified counterparts (e.g., trifluoromethylcyclopropyl) showed that modifications could enhance stability and reduce clearance rates in vivo . This suggests that optimizing the structure of this compound could improve its pharmacokinetic profile.

In Vitro Studies

In vitro studies involving similar pyrrolidine derivatives have provided insights into the biological mechanisms at play. For instance, compounds with structural similarities were tested for their ability to inhibit bacterial efflux pumps, which are critical in conferring antibiotic resistance . These studies highlight the potential for this compound to act as an efflux pump inhibitor.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing biological activity. The presence of specific functional groups adjacent to the pyrrolidine ring has been shown to influence activity against various targets. Modifications that enhance binding affinity or alter metabolic pathways could lead to more potent derivatives .

Summary of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.